An In-depth Technical Guide to the Mechanism of Action of NF864 on P2X1 Receptors
An In-depth Technical Guide to the Mechanism of Action of NF864 on P2X1 Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the molecular interactions, inhibitory effects, and experimental validation of NF864, a potent antagonist of the P2X1 receptor. It provides a comprehensive overview for researchers studying purinergic signaling and those involved in the development of therapeutics targeting this ion channel.
Introduction to P2X1 Receptors
P2X1 receptors are ATP-gated, non-selective cation channels that play crucial roles in various physiological processes.[1] They are members of the P2X family of ligand-gated ion channels, which are characterized by their trimeric structure, with each subunit possessing two transmembrane domains and a large extracellular loop that forms the ATP-binding site.[2] Activation of P2X1 receptors by extracellular ATP leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺.[2] This influx of calcium is a critical signaling event that triggers downstream cellular responses.
Functionally, P2X1 receptors are prominently expressed on platelets and smooth muscle cells.[1] In platelets, their activation is linked to shape change and the amplification of aggregation signals, making them a target for anti-thrombotic therapies.[1] In smooth muscle tissues, such as the vas deferens, they are involved in mediating contraction, which has led to their investigation as a potential target for male contraception.[1][3] A key characteristic of the P2X1 receptor is its rapid activation and subsequent fast desensitization upon prolonged exposure to ATP.[1]
NF864: A Potent P2X1 Receptor Antagonist
NF864 is a suramin (B1662206) analogue that has been identified as a highly potent and selective antagonist of the P2X1 receptor.[4][5] It belongs to a class of polysulfonated aromatic compounds derived from suramin, which are known to interact with purinergic receptors.[5][6][7] Studies have demonstrated that NF864 effectively blocks P2X1-mediated responses, such as calcium influx and platelet shape change, with nanomolar potency.[5] In comparative studies with other suramin analogues, NF864 has been shown to be one of the most potent antagonists for P2X1 receptors on human platelets.[5]
Mechanism of Action
The primary mechanism of action of NF864 on P2X1 receptors is competitive antagonism. It directly competes with the endogenous agonist, ATP, for binding to the receptor's orthosteric site.
Binding Site and Competitive Inhibition
While high-resolution structural data for NF864 bound to the P2X1 receptor is not available, extensive studies on the closely related and highly potent antagonist, NF449, provide significant insight into the binding mechanism. Cryo-electron microscopy (cryo-EM) studies of the human P2X1 receptor in complex with NF449 have revealed a unique binding mode. NF449 occupies the canonical ATP-binding pocket located at the interface between adjacent subunits of the trimeric receptor.[3] This physical occupation of the binding site sterically hinders ATP from docking and activating the channel, thereby preventing the conformational changes required for ion pore opening.[3]
The binding of these suramin analogues is stabilized by interactions with a cluster of positively charged amino acid residues within the extracellular domain of the P2X1 receptor.[8] This explains the high affinity and selectivity of compounds like NF449 and NF864 for the P2X1 subtype over other P2X receptors.[8] An increase in the concentration of the agonist ATP can overcome the inhibitory effect of these antagonists, which is a hallmark of competitive antagonism.[9]
Impact on Receptor Kinetics
Beyond simple competitive binding, antagonists like NF449 have been shown to affect the kinetics of the P2X1 receptor. Studies have observed that NF449 can decelerate both the activation and the desensitization rates of the receptor in response to ATP.[9] This suggests that the binding of the antagonist may stabilize the receptor in a closed or non-conducting conformation, thereby altering the energy landscape of the gating process.
Downstream Signaling Inhibition
The activation of the P2X1 receptor by ATP initiates a rapid influx of calcium into the cell, which acts as a second messenger to trigger a cascade of downstream events. In platelets, this includes shape change and granule centralization, which are precursors to aggregation.[2] By blocking the initial ATP-binding event, NF864 prevents the opening of the ion channel and the subsequent rise in intracellular calcium.[5] This effectively uncouples the receptor from its downstream signaling pathways, thereby inhibiting the physiological responses mediated by P2X1 activation.
The signaling pathway and the inhibitory action of NF864 are depicted in the diagram below.
Caption: P2X1 receptor signaling and inhibition by NF864.
Quantitative Data on Inhibitory Action
The potency of NF864 and its close analogue NF449 has been quantified in various experimental systems. The data highlights their high affinity for the P2X1 receptor.
| Compound | Parameter | Value | Species/System | Reference |
| NF864 | pA₂ (Ca²⁺ increase) | 8.17 | Human Platelets | [5] |
| NF864 | pA₂ (Shape change) | 8.49 | Human Platelets | [5] |
| NF449 | IC₅₀ | 0.05 nM | Human P2X1 (in Xenopus oocytes) | [9] |
| NF449 | pA₂ | 10.7 | Human P2X1 (in Xenopus oocytes) | [9] |
| NF449 | IC₅₀ | 0.28 nM | Rat P2X1 (in Xenopus oocytes) | [10][11] |
| NF449 | Binding Affinity (Ki) | 6.6 nM | Human P2X1 (in HEK293 cells) | [3] |
| NF449 | Inhibitory Potency (IC₅₀) | 66 nM | Human P2X1 (in HEK293 cells, Ca²⁺ influx) | [3] |
| NF449 | IC₅₀ (Shape change) | 83 nM | Human Platelets | [12] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
The characterization of NF864 and other P2X1 antagonists relies on several key experimental techniques. A generalized workflow for evaluating such an antagonist is presented below.
Caption: Experimental workflow for characterizing a P2X1 antagonist.
Protocol 1: Intracellular Calcium Influx Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
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Cell Preparation:
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For native cells, human platelets are isolated from whole blood by centrifugation.
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For recombinant systems, HEK293 cells are transiently transfected with a plasmid containing the cDNA for the human P2X1 receptor. Cells are plated onto coverslips or 96-well plates 24 hours post-transfection.
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-
Dye Loading: Cells are washed and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C, allowing the dye to enter the cells and be de-esterified.
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Antagonist Incubation: After washing to remove extracellular dye, cells are pre-incubated with varying concentrations of NF864 (or vehicle control) for a defined period (e.g., 5-15 minutes).
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Measurement:
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Cells are placed in a fluorometer or on a fluorescence microscope stage.
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A baseline fluorescence reading is established.
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A P2X1 agonist (e.g., α,β-methylene ATP) is added to stimulate the receptors.
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Changes in fluorescence intensity (e.g., the ratio of emission at two wavelengths for Fura-2) are recorded over time, reflecting changes in intracellular calcium concentration.
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-
Data Analysis: The peak calcium response is measured for each antagonist concentration. The data are normalized to the control (no antagonist) response and plotted against the logarithm of the antagonist concentration to generate a dose-response curve, from which the IC₅₀ value can be calculated.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the flow of ions through the P2X1 channel, providing detailed information on channel gating and blockade.
-
Cell Preparation: HEK293 cells transfected with P2X1 receptor cDNA are grown on coverslips. A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an external physiological solution.[13]
-
Pipette and Solutions:
-
Recording:
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A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and guided to a transfected cell.
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A high-resistance seal (>1 GΩ) is formed between the pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
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The cell's membrane potential is clamped at a holding potential, typically -60 mV.[13]
-
-
Drug Application:
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A baseline current is recorded. The P2X1 agonist is applied to the cell to evoke an inward current.
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After the control response is established, the cell is perfused with a solution containing NF864 for a set duration.
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The agonist is co-applied with NF864, and the resulting current is recorded. The degree of inhibition is measured by comparing the current amplitude in the presence and absence of the antagonist.
-
-
Data Analysis: Concentration-inhibition curves are constructed by plotting the percentage of current inhibition against the antagonist concentration to determine the IC₅₀.
Protocol 3: Radioligand Binding Assay
This assay directly measures the binding of ligands to the receptor, allowing for the determination of binding affinity (Ki).
-
Membrane Preparation: HEK293 cells expressing the P2X1 receptor are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.[15]
-
Competition Binding Assay:
-
In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled P2X1 ligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the unlabeled competitor compound (NF864).[15][16]
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The incubation is carried out for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.[15]
-
-
Separation and Counting:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[15][17]
-
The filters are washed with ice-cold buffer, dried, and the radioactivity retained on the filters is measured using a scintillation counter.[15]
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist and is subtracted from all measurements. The specific binding at each concentration of NF864 is plotted, and the IC₅₀ value is determined. The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[15]
Conclusion
NF864 is a powerful research tool and a lead compound for drug development, acting as a high-potency competitive antagonist of the P2X1 receptor. Its mechanism involves the direct blockade of the ATP binding site, which prevents ion channel opening and inhibits the downstream calcium signaling cascade. The quantitative data and detailed protocols provided in this guide offer a comprehensive framework for researchers to investigate P2X1 receptor pharmacology and to explore the therapeutic potential of its antagonists.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. The novel suramin analogue NF864 selectively blocks P2X1 receptors in human platelets with potency in the low nanomolar range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-parasitic agent suramin and several of its analogues are inhibitors of the DNA binding protein Mcm10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. biorxiv.org [biorxiv.org]
- 17. giffordbioscience.com [giffordbioscience.com]
